4-cyclopropyl-2-fluoropyridine
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Overview
Description
Preparation Methods
The synthesis of 4-cyclopropyl-2-fluoropyridine can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500 °C) can yield fluoropyridines . Another approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . This method involves the use of boron reagents and palladium catalysts to couple cyclopropyl and fluoropyridine fragments .
Chemical Reactions Analysis
4-Cyclopropyl-2-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds involving this compound.
Scientific Research Applications
4-Cyclopropyl-2-fluoropyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-cyclopropyl-2-fluoropyridine is not extensively detailed in the literature. like other fluorinated pyridines, it is likely to interact with biological targets through its electron-withdrawing fluorine atom, which can influence the compound’s reactivity and binding properties . The specific molecular targets and pathways involved would depend on the context of its application, such as its use in medicinal chemistry or as an imaging agent .
Comparison with Similar Compounds
4-Cyclopropyl-2-fluoropyridine can be compared with other fluorinated pyridines, such as 2-fluoropyridine and 2,6-difluoropyridine . These compounds share similar structural features but differ in the number and position of fluorine atoms, which can affect their chemical reactivity and applications. The presence of the cyclopropyl group in this compound adds to its uniqueness, potentially offering different steric and electronic properties compared to its analogs .
Properties
IUPAC Name |
4-cyclopropyl-2-fluoropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXWJFHQOXGATH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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